

Technical Guide: Sourcing and Analytical Application of Depropylamino Chloro Propafenone-d5

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Compound of Interest

Compound Name:	<i>Depropylamino Chloro Propafenone-d5</i>
CAS No.:	1346598-65-9
Cat. No.:	B584960

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Executive Summary

Depropylamino Chloro Propafenone-d5 (also known as Propafenone EP Impurity E-d5) is the deuterated analog of a key process-related impurity found in the synthesis of the antiarrhythmic drug Propafenone.

In the context of ICH Q3A/B and M7 guidelines, this compound is classified as a chlorohydrin intermediate. Due to the presence of an alkyl chloride moiety, it carries a structural alert for potential genotoxicity (mutagenicity), necessitating highly sensitive quantification methods (LC-MS/MS) rather than standard HPLC-UV. The d5-labeled variant is the industry-standard Internal Standard (IS) for correcting matrix effects and recovery losses during trace-level analysis.

Chemical Identity & Specifications

Before sourcing, verify the chemical credentials to ensure the material matches the specific impurity profile of your API.

Feature	Specification
Common Name	Depropylamino Chloro Propafenone-d5
Systematic Name	1-[2-[(2RS)-3-Chloro-2-hydroxypropoxy-d5]phenyl]-3-phenylpropan-1-one
Pharmacopoeial Ref	Propafenone EP Impurity E (Deuterated)
CAS Number (Labeled)	1346598-65-9
CAS Number (Unlabeled)	165279-79-8
Molecular Formula	C ₁₈ H ₁₄ D ₅ ClO ₃
Molecular Weight	323.83 g/mol (vs. 318.79 g/mol unlabeled)
Isotopic Purity	Typically ≥ 98 atom % D
Chemical Purity	≥ 95% (HPLC)
Solubility	Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water. [1] [2] [3] [4]

Strategic Sourcing: Commercial Suppliers

The following suppliers are verified sources for this specific isotope. Selection should be based on the availability of a comprehensive Certificate of Analysis (CoA) including H-NMR, MS, and Isotopic Enrichment analysis.

Primary Commercial Suppliers

Supplier	Catalog / Product Code	Region	Notes
Toronto Research Chemicals (TRC)	TRC-D288657 (or similar)	Global (Canada)	The primary originator of this standard. Often re-sold by LGC and others.
Pharmaffiliates	PA STI 026890	Global (India)	Specializes in API impurities.[5] Provides detailed structural elucidation data.
Splendid Lab	CSL-26266	Asia/Global	Custom synthesis provider; good for bulk milligram quantities.
Clearsynth	Inquire via CAS	Global	Major supplier of deuterated standards; likely holds stock or rapid synthesis capability.

Sourcing Advisory:

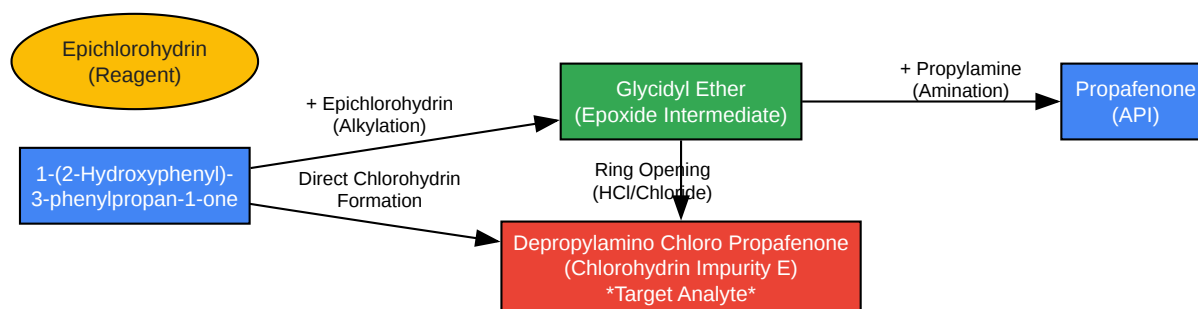
- Lead Time: Stable isotopes are often "Make-to-Order." Expect 2-4 weeks lead time unless "In Stock" is explicitly verified.
- Licensing: As a chlorinated chemical, check for specific import restrictions in your jurisdiction (though usually exempt at analytical quantities).

Technical Context: Origin & Formation

Understanding the formation of this impurity is critical for justifying its monitoring. It typically arises during the alkylation step of the Propafenone synthesis.

Impurity Formation Pathway

The impurity is the Chlorohydrin intermediate. It forms when the starting material (2-Hydroxychalcone derivative) reacts with Epichlorohydrin but the epoxide ring opens via chloride attack (or fails to close), or if the subsequent amination with propylamine is incomplete.



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Figure 1: Formation pathway of Propafenone Impurity E (Chlorohydrin). The d5-labeled standard mimics the "Impurity" node but contains deuterium atoms, typically in the chlorohydroxypropoxy chain.

Analytical Protocol: LC-MS/MS Application

Objective: Quantify Impurity E at trace levels (ppm) in Propafenone API using the d5-analog as an Internal Standard.

A. Stock Solution Preparation

- Solvent: Use Methanol (LC-MS Grade). The chlorohydrin moiety is stable in methanol, whereas protic acidic solvents might induce degradation.
- Concentration: Prepare a 1.0 mg/mL master stock.
- Storage: Store at -20°C. Stable for >6 months if protected from light and moisture.

B. Mass Spectrometry Parameters (MRM)

The following transitions are theoretical starting points based on the molecular structure. Optimization is required on your specific instrument.

- Ionization Mode: ESI Positive (+)
- Mechanism: Protonation [M+H]⁺

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Rationale
Impurity E (Unlabeled)	319.1 m/z	243.1 m/z	20-25	Loss of chlorohydroxypropyl chain (Cleavage at ether)
165.1 m/z	35	Phenyl-propanone fragment		
Impurity E-d5 (IS)	324.1 m/z	248.1 m/z	20-25	Shift +5: Retains d5 label (if on propoxy chain)
165.1 m/z	35	No Shift: If label is on propoxy, this fragment is unlabeled		

Critical Note on Fragmentation: If the d5 label is located on the propoxy linker (derived from d5-epichlorohydrin), the fragment corresponding to the phenol-ketone core (m/z 165) will NOT show a mass shift. You must use a transition that retains the labeled portion (e.g., the parent loss or a fragment containing the linker) to distinguish the IS from the native impurity.

Recommendation: Use 324.1 → 248.1 (or similar high-mass fragment) for the IS channel.

C. Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient:
 - 0-1 min: 5% B
 - 1-6 min: 5% -> 90% B (Impurity E is less polar than Propafenone due to lack of amine, elutes later).
 - 6-8 min: 90% B.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71315566, Depropylamino Chloro Propafenone. Retrieved from [\[Link\]](#)
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